11,13-dimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
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Overview
Description
7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound with the molecular formula C₁₆H₁₉N₅S. This compound is part of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can disrupt cellular processes and lead to therapeutic effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibition and potential in cancer treatment.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities and is used in various therapeutic applications.
Pyrano[2,3-d]pyrimidine: Important for interactions with amino acids in enzymes, enhancing activity.
Uniqueness
7,9-Dimethyl-4-(4-methylpiperazino)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine stands out due to its specific structural features and the presence of the piperazino group, which may contribute to its unique biological activities and therapeutic potential .
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
11,13-dimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C16H19N5S/c1-10-8-11(2)19-16-12(10)13-14(22-16)15(18-9-17-13)21-6-4-20(3)5-7-21/h8-9H,4-7H2,1-3H3 |
InChI Key |
JMYTXWSBHSDZNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCN(CC4)C)C |
solubility |
39.6 [ug/mL] |
Origin of Product |
United States |
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